9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine
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Overview
Description
“9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and purine moieties, followed by their functionalization and coupling.
Preparation of Pyridine Moiety: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Coupling with Purine: The purine ring can be synthesized separately and then coupled with the functionalized pyridine ring through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine: can be compared with other purine derivatives, such as:
Uniqueness
The uniqueness of “9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
CAS No. |
832717-12-1 |
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Molecular Formula |
C16H18N6O3S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
9-(6-methylsulfonylpyridin-3-yl)-6-piperidin-4-yloxypurine |
InChI |
InChI=1S/C16H18N6O3S/c1-26(23,24)13-3-2-11(8-18-13)22-10-21-14-15(22)19-9-20-16(14)25-12-4-6-17-7-5-12/h2-3,8-10,12,17H,4-7H2,1H3 |
InChI Key |
PYWNNSRABMTFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)N2C=NC3=C2N=CN=C3OC4CCNCC4 |
Origin of Product |
United States |
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